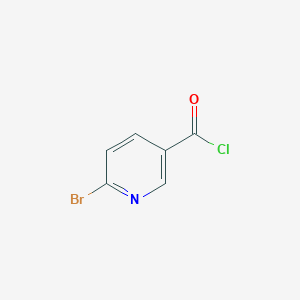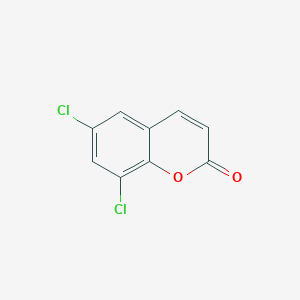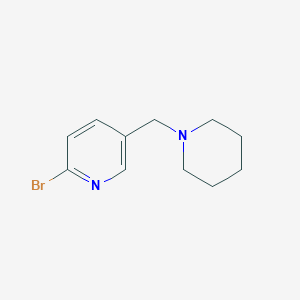
6-Bromonicotinoyl chloride
Vue d'ensemble
Description
6-Bromonicotinoyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various brominated compounds and their reactivity, which can provide insights into the behavior of brominated aromatic systems and related compounds. For instance, the synthesis and reactivity of brominated nucleosides are explored, which could offer parallels to the synthesis and reactivity of 6-bromonicotinoyl chloride .
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several papers. For example, the synthesis of acetyl-protected 6-bromopurine nucleosides is reported, which involves direct substitution reactions that are surprisingly facile despite the general reactivity trend for halogenated aromatic systems . Another paper describes the synthesis of a brominated key building block for penoxsulam, which includes steps such as regioselective lithiation and electrophilic substitution . These methods could potentially be adapted for the synthesis of 6-bromonicotinoyl chloride.
Molecular Structure Analysis
While the molecular structure of 6-bromonicotinoyl chloride is not directly analyzed in the papers, the structure of related brominated compounds is discussed. For example, the synthesis of new 2,6-disubstituted pyridine derivatives using 6-bromo-2-lithiopyridine as an intermediate suggests that the position of the bromine on the aromatic ring can significantly influence the reactivity and the types of substitutions that can occur . This information could be relevant when considering the molecular structure and reactivity of 6-bromonicotinoyl chloride.
Chemical Reactions Analysis
The papers provide various examples of chemical reactions involving brominated compounds. For instance, the substitution reactions of 6-bromopurine nucleosides with different nucleophiles, including aromatic amines, aliphatic amines, and imidazole, are described, which proceed with high yields and selectivity . Additionally, the synthesis of 5-bromopyridyl-2-magnesium chloride and its reactions with various electrophiles to afford functionalized pyridines is reported . These reactions could be analogous to those that 6-bromonicotinoyl chloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromine chloride (BrCl) are discussed, which could provide some context for the properties of 6-bromonicotinoyl chloride, given the presence of both bromine and chlorine in the molecule. The optimal synthesis conditions for BrCl, such as temperature and weight content of bromine, are provided, along with its absorbance characteristics in UV spectrophotometry . While not directly applicable, these properties highlight the importance of halogen content and the potential for spectroscopic analysis in characterizing such compounds.
Applications De Recherche Scientifique
Synthesis and Activity in Medicinal Chemistry : 6-Bromonicotinoyl chloride has been utilized in the synthesis of compounds with potential medicinal applications. For instance, it was used in the preparation of 5-nitronicotinamide and its analogs, which showed significant anticoccidial activity against Eimeria tenella, a parasite causing coccidiosis in poultry (Morisawa et al., 1977).
Development of Radiopharmaceuticals : In another study, 6-Bromonicotinoyl chloride was used in the synthesis of radioactively labeled compounds. The synthesis of [17-14C] nicergoline, a compound used in radiopharmaceuticals, involved a process starting from 6-bromonicotinoyl chloride, highlighting its role in the development of diagnostic tools and treatments (Angiuli et al., 1997).
Chemical Analysis and Titrimetric Determination : This compound has been used in chemical analysis, particularly in the titrimetric determination of organic compounds. Bromine chloride, closely related to 6-Bromonicotinoyl chloride, has been utilized as a standard reagent in the precise determination of various organic substances, demonstrating the compound's utility in analytical chemistry (Verma et al., 1978).
Electrochemical Processes and Water Treatment : 6-Bromonicotinoyl chloride and related compounds have relevance in the study of electrochemical processes and water treatment. Research in this area often involves the analysis of the effects of various halides, including bromide, on the performance of electrochemical treatment systems. This research is crucial for understanding the removal of contaminants from water and the impact of different halides in these processes (Radjenovic & Sedlak, 2015).
- pt).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromopyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSKIFVMDNEHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634525 | |
| Record name | 6-Bromopyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
740841-42-3 | |
| Record name | 6-Bromopyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)





![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)